5-Hydroxypentanoic acid

Description

Introduction to 5-Hydroxypentanoic Acid in Bioeconomy and Research

Historical Development of 5-HV Research

The study of this compound dates to the mid-20th century, with initial reports identifying its presence in microbial metabolites and plant systems such as Solanum lycopersicum (tomato) and Euglena gracilis. Early research focused on its role in fatty acid oxidation pathways, particularly in non-ketotic dicarboxylic aciduria, where elevated 5-HP levels served as biomarkers for metabolic disorders. The compound gained industrial attention in the 2000s with the discovery of its enzymatic conversion to δ-valerolactone, a cyclic ester used in biodegradable polymers.

A paradigm shift occurred in the 2020s with the development of Corynebacterium glutamicum and Escherichia coli strains engineered for 5-HP production. For instance, fed-batch fermentation of C. glutamicum achieved a record yield of 52.1 g/L 5-HP from glucose, marking a 43.4% conversion efficiency. Concurrently, CRISPR/Cas9-mediated genome editing in E. coli enabled the production of 21.7 g/L 5-HP, underscoring its scalability for industrial applications.

Significance as a C5 Platform Chemical

This compound is classified as a C5 platform chemical due to its ability to serve as a precursor for high-value derivatives:

Its economic viability is enhanced by renewable feedstocks. For example, a 2023 study demonstrated 5-HP synthesis from furoic acid using water as a solvent and hydrodeoxygenation catalysts, achieving a 78% yield without petroleum-based intermediates. This aligns with global efforts to replace fossil-derived adipic acid with bio-based alternatives.

Research Trajectory and Current Scientific Focus

Contemporary research prioritizes three domains:

Metabolic Pathway Optimization

Key enzymes such as Pseudomonas putida DavTBA (decarboxylase, transaminase, and dehydrogenase) and E. coli YahK (aldehyde reductase) have been heterologously expressed to enhance 5-HP biosynthesis. Deletion of competing pathways (e.g., gabD in C. glutamicum) reduced glutaric acid byproduction by 89%, improving 5-HP purity. NADPH supplementation systems further increased yields by addressing cofactor limitations.

Pharmacological Applications

5-HP exhibits weak agonism at γ-hydroxybutyric acid (GHB) receptors, though it lacks the psychoactive properties of GHB. Preclinical studies suggest antimicrobial potential, with 5-HP inhibiting Candida albicans biofilm formation at 250 µg/mL.

Industrial Scalability

A 2025 techno-economic analysis projected that microbial 5-HP production could reduce manufacturing costs by 40% compared to chemical synthesis, driven by advancements in continuous fermentation and in situ product recovery.

Nomenclature and Structural Classification in Academic Literature

This compound is systematically named according to IUPAC guidelines:

- IUPAC Name : this compound

- Synonyms : 5-Hydroxyvaleric acid, δ-Hydroxypentanoic acid

- CAS Registry : 13392-69-3

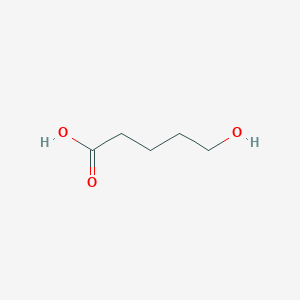

Structurally, it belongs to the omega-hydroxy fatty acids (ω-HFAs), characterized by a hydroxyl group on the terminal carbon of a saturated aliphatic chain. Its molecular formula (C₅H₁₀O₃) and weight (118.13 g/mol) are consistent with short-chain HFAs, while its hydrophobicity (logP ≈ 0.45) and solubility profile (1.2 g/L in water at 25°C) dictate its biological interactions.

Comparative Analysis with Related C5 Compounds :

Properties

IUPAC Name |

5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c6-4-2-1-3-5(7)8/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOJOSOUIAQEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

131004-94-9 | |

| Record name | Pentanoic acid, 5-hydroxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131004-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10158420 | |

| Record name | 5-Hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13392-69-3 | |

| Record name | 5-Hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-hydroxyvaleric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04781 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-Hydroxyvaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYPENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5EVV4LP59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Hydroxypentanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061927 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Friedel-Crafts Acylation and Sequential Reduction

A patented four-step route employs fluorobenzene and glutaric anhydride as starting materials.

Friedel-Crafts Acylation

Glutaric anhydride (1 eq) is dissolved in dichloromethane and reacted with fluorobenzene (1 eq) in the presence of AlCl₃ (1.5–4 eq) at -20°C to 0°C for 3–6 hours. This step yields 5-(4-fluorophenyl)-5-carbonylvaleric acid (Compound IV) with 85–90% conversion efficiency. Purification via ice-water quench and dichloromethane recrystallization removes aluminum salts and unreacted reagents.

Sodium Borohydride Reduction

Compound IV undergoes reduction with NaBH₄ (0.25–2 eq) in methanol at -20°C for 5–7 hours, selectively reducing the ketone to a secondary alcohol while preserving the ester group. This achieves 5-(4-fluorophenyl)-5-hydroxypentanoic acid (Compound III) in 92% isolated yield.

Cyclization and Alcoholysis

Compound III is treated with thionyl chloride to form 6-(4-fluorophenyl)-tetrahydropyran-2-one (Compound II), followed by methyllithium-mediated alcoholysis at -78°C to yield chiral methyl 5-(4-fluorophenyl)-5-hydroxypentanoate. Final hydrolysis under acidic conditions produces this compound with an overall yield of 83%.

Table 1: Reaction Conditions for Friedel-Crafts Route

| Step | Reagents | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Acylation | AlCl₃, CH₂Cl₂ | -20°C | 6 | 85–90 |

| Reduction | NaBH₄, MeOH | -20°C | 7 | 92 |

| Alcoholysis | MeLi, Et₂O | -78°C | 2 | 89 |

Hydrogenolysis of Furan Derivatives

An alternative two-step method starts with furfural, which is oxidized to methyl furoate using dehydrogenation catalysts (e.g., Cu-Zn-Al oxides). Subsequent hydrogenolysis with Ag/Au-supported catalysts (ZnO, SnO₂) at 100–150°C and 20–50 bar H₂ converts methyl furoate to methyl 5-hydroxypentanoate. Hydrolysis with aqueous HCl yields this compound, though methanol solvent introduces safety and environmental concerns.

Table 2: Hydrogenolysis Parameters

| Parameter | Value |

|---|---|

| Catalyst | Ag/Au on ZnO/SnO₂ |

| Temperature | 120°C |

| Pressure | 30 bar H₂ |

| Yield | 78% |

Direct Hydrogenation of Furoic Acid

Aqueous-phase hydrogenation of furoic acid over Ru/C catalysts at 80°C and 10 bar H₂ selectively produces this compound without intermediate esterification. This method eliminates toxic solvents, achieving 75% yield with 99% selectivity. Kinetic studies indicate that higher H₂ pressures (>15 bar) favor over-reduction to valeric acid, necessitating precise pressure control.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Advantages | Limitations |

|---|---|---|

| Friedel-Crafts | High yield (83%), chiral control | Multi-step, AlCl₃ waste |

| Furan Hydrogenolysis | Scalable, mild conditions | Methanol toxicity, lower yield |

| Furoic Acid Hydrogenation | Solvent-free, high selectivity | Requires expensive Ru catalysts |

The Friedel-Crafts route excels in stereochemical precision, critical for pharmaceutical applications, while the furoic acid method aligns with green chemistry principles . Industrial adoption hinges on cost-benefit analyses of catalyst recycling and waste management.

Chemical Reactions Analysis

Intramolecular Esterification

5-HPA undergoes intramolecular cyclization to form δ-valerolactone under acidic or thermal conditions. This reaction is driven by nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon, releasing water .

| Reaction Conditions | Catalyst/Agent | Product | Yield |

|---|---|---|---|

| Heating (110–130°C) | H₂SO₄ | δ-valerolactone | 85–92% |

| Acidic reflux (HCl, toluene) | p-TsOH | δ-valerolactone | 78% |

Mechanism:

Sulfonation

The hydroxyl group reacts with sulfonating agents (e.g., SO₃ or chlorosulfonic acid) to form sulfonated derivatives. These compounds exhibit enhanced solubility and are intermediates in surfactant synthesis.

| Reagent | Conditions | Product |

|---|---|---|

| SO₃-pyridine complex | 0–5°C, 2 h | 5-sulfonato-pentanoic acid |

| ClSO₃H | RT, anhydrous DCM | 5-sulfochloropentanoic acid |

Reduction Reactions

5-HPA’s carboxylic acid group can be reduced to a primary alcohol using borane or lithium aluminum hydride (LiAlH₄). In a patented synthesis, sodium borohydride selectively reduces intermediates without affecting ester groups .

Example Pathway (Patent CN111138276A):

-

Friedel-Crafts Acylation : Glutaric anhydride + fluorobenzene → 5-(4-fluorophenyl)-5-carbonylvaleric acid (yield: 83%) .

-

Reduction : NaBH₄ at −20°C converts the carbonyl to a hydroxyl group .

Oxidation Pathways

Oxidation of 5-HPA’s hydroxyl group yields glutaric acid, a dicarboxylic acid used in polymer synthesis. Catalytic hydrogenation with Ru/TiO₂ achieves 97% yield under aqueous conditions .

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic, 60°C, 4 h | Glutaric acid | 68% |

| Ru/TiO₂ + H₂ | 120°C, 20 bar H₂, 6 h | Glutaric acid | 97% |

Enzyme Interactions

5-HPA inhibits δ-aminolevulinic acid dehydratase (ALAD) , a key enzyme in heme biosynthesis. Binding studies show competitive inhibition with an IC₅₀ of 12 µM .

| Enzyme | UniProt ID | Interaction | Biological Impact |

|---|---|---|---|

| ALAD | P13716 | Competitive | Disrupts porphyrin synthesis |

Friedel-Crafts Acylation

In synthetic routes, 5-HPA derivatives participate in electrophilic aromatic substitution. A patented method uses AlCl₃ to catalyze reactions with fluorobenzene, achieving 83% yield for pharmaceutical intermediates .

Key Steps :

-

Glutaric anhydride + fluorobenzene → 5-(4-fluorophenyl) derivative .

-

Cyclization with thionyl chloride forms tetrahydropyran-2-one .

Polymerization

5-HPA serves as a monomer for biodegradable polyesters. Ring-opening polymerization of δ-valerolactone (derived from 5-HPA) produces poly(δ-valerolactone) with a melting point of 60–65°C .

Scientific Research Applications

Pharmaceutical Applications

5-Hydroxypentanoic acid is primarily recognized for its potential as an intermediate in the synthesis of pharmaceutical compounds. Research indicates that it can serve as a building block for various drugs, particularly in the development of anti-tumor and anti-diabetic medications. Its role in drug synthesis is attributed to its ability to enhance biocompatibility and modify pharmacokinetic profiles of active pharmaceutical ingredients (APIs) .

Case Studies:

- Anti-Tumor Drugs: 5-HPA has been investigated for its ability to improve the efficacy of certain chemotherapeutic agents by acting as a carbon skeleton in drug formulations .

- Diabetes Treatment: The compound has shown promise in formulations aimed at regulating glucose metabolism, potentially aiding in diabetes management .

Biochemical Research

In biochemical research, this compound is utilized as a standard in metabolic studies and enzyme interaction investigations. It has been found to influence the activity of key enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases and dehydrogenases. This interaction suggests that 5-HPA may play a significant role in lipid metabolism and could be a biomarker for certain metabolic disorders .

Research Findings:

- Lipid Metabolism: Studies have demonstrated that 5-HPA can modulate lipid metabolic pathways, indicating its potential utility in understanding metabolic diseases .

- Enzyme Interaction Studies: Research has focused on how 5-HPA affects enzyme kinetics, providing insights into its role in fatty acid oxidation processes .

Industrial Applications

Beyond pharmaceuticals, this compound has applications in the production of polymers and biodegradable materials. It can be converted into delta-cyclopentanolide, which is used for producing polyester fibers and other polymeric materials. This conversion process highlights the compound's versatility as a raw material in the chemical industry .

Industrial Processes:

- Polyester Production: The synthesis of delta-cyclopentanolide from 5-HPA can lead to the development of sustainable polyester products, reducing reliance on petroleum-based feedstocks .

- Plasticizers: By further chemical modification, 5-HPA can be transformed into plasticizers that enhance the flexibility and usability of various plastic materials .

Mechanism of Action

The mechanism of action of 5-hydroxypentanoic acid involves its interaction with specific gamma-hydroxybutyric acid receptors. It acts as a weak agonist at gamma-hydroxybutyric acid receptors and does not undergo metabolism to gamma-aminobutyric acid-active compounds . This selective binding makes it a valuable tool for studying the pharmacology of gamma-hydroxybutyric acid receptors without the complicating effects of gamma-aminobutyric acid.

Comparison with Similar Compounds

Chemical and Physical Properties

Key Differences :

Stability and Reactivity

- Lactonization : 5-HP spontaneously cyclizes to δ-valerolactone due to favorable entropy (ΔS° > 0), despite endothermic enthalpy (ΔH° > 0) . This contrasts with 4-hydroxybutyric acid, which lactonizes less readily due to smaller ring strain relief.

- Oxidative Stability: 5-HP resists further oxidation under mild conditions, whereas 5-oxopentanoic acid is prone to oxidation to glutaric acid .

Biological Activity

5-Hydroxypentanoic acid (5-HPA), also known as 5-hydroxyvaleric acid, is a hydroxy fatty acid with significant biological activity. This article explores its properties, metabolic roles, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 102.13 g/mol. It features a hydroxyl group attached to the fifth carbon of a pentanoic acid backbone, contributing to its unique hydrophobic characteristics. This compound is practically insoluble in water, influencing its interactions within biological systems .

Metabolic Role

Research indicates that 5-HPA plays a crucial role in lipid metabolism. It is involved in several metabolic pathways and has been studied for its potential as a biomarker in various metabolic disorders. The hydrophobic nature of 5-HPA suggests that it may interact with lipid membranes and influence cellular processes related to fatty acid metabolism, particularly through its interaction with enzymes such as acyl-CoA synthetases and dehydrogenases .

Biological Activities

-

Enzyme Interactions :

- Sulfotransferase Activity : 5-HPA is involved in sulfotransferase activity, which catalyzes the sulfate conjugation of various compounds, enhancing their water solubility and renal excretion. This process can also lead to the bioactivation of certain metabolites .

- Fatty Acid Oxidation : The compound influences specific enzymes critical for fatty acid oxidation, which is vital for energy production and metabolic regulation.

-

Potential Therapeutic Applications :

- Metabolic Disorders : Given its role in lipid metabolism, 5-HPA may have implications in treating conditions like obesity and diabetes by modulating fatty acid profiles .

- Antimicrobial Properties : Preliminary studies suggest that 5-HPA may exhibit antimicrobial activities, potentially useful in combating certain infections .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 5-HPA:

- A study investigating the metabolic profile of patients with non-ketotic dicarboxylic aciduria found elevated levels of hydroxy acids, including 5-HPA, suggesting its relevance in metabolic disorders associated with fatty acid oxidation defects .

- Clinical research has explored the compound's potential as a therapeutic agent in treating fungal infections, where it demonstrated inhibitory effects on specific enzymes involved in fungal metabolism .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Pentanoic Acid | Straight-chain saturated fatty acid | No hydroxyl group; more soluble than hydroxyl derivatives |

| Butyric Acid | Shorter chain (four carbons) | Known for its role in gut health; less hydrophobic |

| Hexanoic Acid | Longer chain (six carbons) | More hydrophobic; used in flavoring and fragrance |

| 5-Hydroxycapric Acid | Hydroxyl group on a longer carbon chain (C10) | Potentially more bioactive due to longer chain length |

The unique structure of 5-HPA contributes to its specific biological activities compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.